Proxalutamide

androgen receptor binding ligand-binding domain affinity AR antagonist potency

Select Proxalutamide to investigate AR-driven resistance with confidence. Unlike enzalutamide or apalutamide, Proxalutamide maintains full antagonism against the F877L mutation and actively down-regulates AR protein in prostate cancer cells—a dual mechanism critical for sequential therapy models. It uniquely co-targets de novo lipogenesis (ACL, ACC, FASN, SREBP-1), enabling metabolic dysregulation studies. Combined with a reduced CNS seizure risk profile, Proxalutamide is the optimal probe for dissecting AR bypass resistance and lipid metabolism crosstalk. Available now in research-grade purity (≥98%).

Molecular Formula C24H19F4N5O2S
Molecular Weight 517.5 g/mol
CAS No. 1398046-21-3
Cat. No. B610289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProxalutamide
CAS1398046-21-3
SynonymsProxalutamide;  GT-0918;  GT 0918;  GT0918
Molecular FormulaC24H19F4N5O2S
Molecular Weight517.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3=NC=CO3)C4=C(C(=C(C=C4)C#N)C(F)(F)F)F)C
InChIInChI=1S/C24H19F4N5O2S/c1-23(2)21(34)32(17-9-6-14(12-29)19(20(17)25)24(26,27)28)22(36)33(23)16-8-7-15(31-13-16)4-3-5-18-30-10-11-35-18/h6-11,13H,3-5H2,1-2H3
InChIKeyKCBJGVDOSBKVKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Proxalutamide (GT0918, CAS 1398046-21-3): A Second-Generation Androgen Receptor Antagonist for Scientific and Procurement Evaluation


Proxalutamide (developmental code GT0918) is a nonsteroidal antiandrogen (NSAA) and selective high-affinity silent antagonist of the androgen receptor (AR), developed by Suzhou Kintor Pharmaceuticals [1]. The compound binds to the ligand-binding domain of AR with an IC50 of 32 nM in competitive binding assays and down-regulates AR protein expression in prostate cancer cells . Proxalutamide has entered Phase III clinical trials for metastatic castration-resistant prostate cancer (mCRPC) and Phase II for metastatic breast cancer [2].

Why Proxalutamide (CAS 1398046-21-3) Cannot Be Substituted with Generic Second-Generation AR Antagonists


While enzalutamide, apalutamide, and darolutamide share the same AR antagonist mechanism, critical differences in resistance mutation handling, metabolic co-targeting activity, and CNS distribution profile prevent functional interchangeability. Proxalutamide maintains antagonistic activity against the F877L mutation that converts enzalutamide and apalutamide into agonists [1], and uniquely down-regulates lipogenesis and AR protein expression—an effect not observed with enzalutamide [2]. These pharmacological distinctions translate directly into differential clinical utility in resistance settings.

Proxalutamide (GT0918) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Proxalutamide AR Binding Affinity: 11.4× Bicalutamide and 3.5× Enzalutamide

In AR ligand binding assays, proxalutamide demonstrated substantially higher binding affinity compared to first-generation (bicalutamide) and second-generation (enzalutamide) AR antagonists [1].

androgen receptor binding ligand-binding domain affinity AR antagonist potency

Proxalutamide Maintains Antagonist Activity Against F877L Mutation Unlike Enzalutamide and Apalutamide

The AR F877L mutation converts second-generation antagonists enzalutamide and apalutamide into agonists, driving resistance. Proxalutamide (pruxelutamide) exhibits no agonist activity with F877L and F877L/T878A mutants and maintains inhibitory activity against them [1]. Additionally, proxalutamide blocked transcriptional activity of tested AR mutants including F877L that convert enzalutamide and apalutamide from antagonist to agonist activity [2].

AR F877L mutation drug resistance antagonist-to-agonist switch

Proxalutamide Dual AR and Lipogenesis Inhibition: Enzalutamide Shows No Effect on Lipid Metabolism

Proxalutamide significantly diminished lipid droplet levels and reduced triglyceride content in prostate cancer cells, attenuating de novo lipogenesis by inhibiting ACL, ACC, FASN, and SREBP-1 expression. It also decreased AR expression. In contrast, enzalutamide had no effect on AR expression, lipid accumulation, or lipid de novo synthesis in the same prostate cancer cell models [1].

lipogenesis blockade metabolic reprogramming AR protein down-regulation

Proxalutamide Clinical Activity in Enzalutamide-Progressed mCRPC Patients

In a U.S. Phase II study (NCT03899467) enrolling mCRPC patients who had progressed on either abiraterone or enzalutamide, proxalutamide demonstrated clinical activity. Of 61 enrolled patients (34 progressed on abiraterone, 27 on enzalutamide), 12 patients completed 6 cycles, and 3 patients completed 12 cycles and remained on treatment. In the 400 mg cohort, 9 of 31 patients (29%) achieved stable disease on imaging and completed 6 cycles [1].

enzalutamide resistance mCRPC post-enzalutamide therapy stable disease

Proxalutamide Reduced CNS Distribution: No Seizure Induction in Preclinical Models

Proxalutamide is described as having reduced drug accumulation in the CNS and low central nervous system distribution, with no induction of seizures observed in animal studies [1][2]. This contrasts with the known CNS side effect profile of enzalutamide, which carries an FDA warning for seizure risk (incidence 0.5% in clinical trials) associated with its GABA-A receptor inhibitory activity.

CNS safety blood-brain barrier penetration seizure risk

Optimal Research and Procurement Applications for Proxalutamide (GT0918) Based on Evidence-Validated Differentiation


Investigating Enzalutamide-Resistant Prostate Cancer Models

Proxalutamide is optimally deployed in preclinical or translational studies examining resistance mechanisms to current second-generation AR antagonists. The compound's demonstrated ability to maintain antagonistic activity against the F877L mutation—which converts enzalutamide and apalutamide into agonists [1]—and its clinical activity in patients who progressed on enzalutamide [2] make it a scientifically rational tool for characterizing bypass mechanisms and sequential therapy strategies in AR-driven resistance models.

Metabolic Reprogramming and Lipid Metabolism Studies in AR-Positive Cancers

Given proxalutamide's unique co-targeting of AR signaling and de novo lipogenesis—an effect not observed with enzalutamide [1]—this compound is particularly suited for research programs investigating the intersection of androgen signaling and metabolic dysregulation in prostate cancer. Applications include studying the role of lipid droplet accumulation, triglyceride metabolism, and lipogenic enzyme expression (ACL, ACC, FASN, SREBP-1) in AR-positive tumor progression.

CNS-Sparing AR Antagonism in Preclinical Neuroscience or Toxicology Studies

For studies requiring AR pathway inhibition with minimized central nervous system penetration, proxalutamide offers a differentiated profile. Preclinical data indicate reduced CNS drug accumulation and absence of seizure induction in animal models [1][2]. This profile supports its use in experimental designs where neurological confounding effects of AR antagonists (e.g., GABA-A receptor-mediated seizure risk associated with enzalutamide) must be minimized.

AR Protein Down-Regulation as a Mechanistic Probe

Unlike enzalutamide, which does not reduce AR protein levels, proxalutamide actively down-regulates AR expression in prostate cancer cells [1]. This property positions proxalutamide as a valuable probe for dissecting the functional consequences of AR protein depletion versus competitive antagonism alone, particularly in contexts of AR overexpression or amplification-driven resistance.

Technical Documentation Hub

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